molecular formula C12H17F2N B12659356 Benzenemethanamine, 3,5-difluoro-N-pentyl- CAS No. 90390-32-2

Benzenemethanamine, 3,5-difluoro-N-pentyl-

Cat. No.: B12659356
CAS No.: 90390-32-2
M. Wt: 213.27 g/mol
InChI Key: KOSOXXSXHGLZLE-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3,5-difluoro-N-pentyl- is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, and an N-pentyl group attached to the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3,5-difluoro-N-pentyl- typically involves the reaction of 3,5-difluorobenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of Benzenemethanamine, 3,5-difluoro-N-pentyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3,5-difluoro-N-pentyl- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Benzenemethanamine, 3,5-difluoro-N-pentyl- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3,5-difluoro-N-pentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenemethanamine, 3,5-difluoro-N-pentyl- can be compared with other similar compounds, such as:

  • Benzenemethanamine, 3,4-difluoro-N-pentyl-
  • Benzenemethanamine, 3,5-difluoro-N-ethyl-
  • Benzenemethanamine, 3,5-difluoro-N-methyl-

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and biological activities

Properties

CAS No.

90390-32-2

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-5-15-9-10-6-11(13)8-12(14)7-10/h6-8,15H,2-5,9H2,1H3

InChI Key

KOSOXXSXHGLZLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=CC(=C1)F)F

Origin of Product

United States

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